molecular formula C4H6N4O7 B13799126 1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium CAS No. 5448-02-2

1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium

Cat. No.: B13799126
CAS No.: 5448-02-2
M. Wt: 222.11 g/mol
InChI Key: CXYHIMCZGNWYBE-HYXAFXHYSA-N
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Description

1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium is a chemical compound with the molecular formula C₄H₆N₄O₇ It is known for its unique structure, which includes nitro groups and an oxido-azanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium typically involves the nitration of suitable precursors under controlled conditions. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The temperature and reaction time are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium involves its interaction with molecular targets through its nitro and oxido-azanium groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro groups and the presence of the oxido-azanium moiety.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dinitroethane: Similar in structure but lacks the oxido-azanium group.

    1-Nitropropane: Contains a nitro group but has a different carbon backbone.

    Nitroethane: A simpler nitro compound with fewer nitro groups.

Uniqueness

1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium is unique due to its combination of nitro groups and the oxido-azanium moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

5448-02-2

Molecular Formula

C4H6N4O7

Molecular Weight

222.11 g/mol

IUPAC Name

N-(1,1-dinitroethyl)-1-nitroethanimine oxide

InChI

InChI=1S/C4H6N4O7/c1-3(6(10)11)5(9)4(2,7(12)13)8(14)15/h1-2H3/b5-3-

InChI Key

CXYHIMCZGNWYBE-HYXAFXHYSA-N

Isomeric SMILES

C/C(=[N+](\C(C)([N+](=O)[O-])[N+](=O)[O-])/[O-])/[N+](=O)[O-]

Canonical SMILES

CC(=[N+](C(C)([N+](=O)[O-])[N+](=O)[O-])[O-])[N+](=O)[O-]

Origin of Product

United States

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